2-(1-cyclopentenyl)propanedioic acid diethyl ester

Description

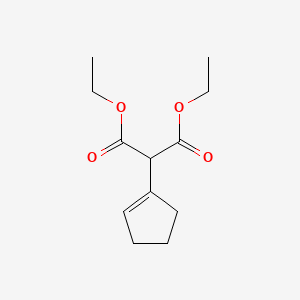

2-(1-cyclopentenyl)propanedioic acid diethyl ester is an organic compound with the chemical formula C12H18O4. It is a diethyl ester of cyclopentenylmalonic acid and is known for its unique structure, which includes a cyclopentene ring fused to a malonate ester. This compound is a colorless liquid with low volatility and is soluble in organic solvents .

Properties

Molecular Formula |

C12H18O4 |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

diethyl 2-(cyclopenten-1-yl)propanedioate |

InChI |

InChI=1S/C12H18O4/c1-3-15-11(13)10(12(14)16-4-2)9-7-5-6-8-9/h7,10H,3-6,8H2,1-2H3 |

InChI Key |

ONYFNAVOZKNDCE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CCCC1)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(1-cyclopentenyl)propanedioic acid diethyl ester can be synthesized through the alkylation of diethyl malonate with 3-chlorocyclopentene. The reaction involves the use of absolute ethanol and freshly cut sodium as a base. The process is carried out in a three-necked round-bottomed flask fitted with a stirrer, dropping funnel, and reflux condenser. The reaction mixture is then distilled under reduced pressure to obtain the pure product .

Industrial Production Methods

In industrial settings, the synthesis of diethyl cyclopentenylmalonate follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity. The reaction conditions are optimized to maintain a gentle reflux and efficient separation of the product from impurities .

Chemical Reactions Analysis

Types of Reactions

2-(1-cyclopentenyl)propanedioic acid diethyl ester undergoes various chemical reactions, including:

Alkylation: The compound can be alkylated at the methylene group between the ester functionalities.

Hydrolysis: The ester groups can be hydrolyzed to form the corresponding malonic acid derivative.

Decarboxylation: Upon heating, the compound can undergo decarboxylation to form cyclopentenylacetic acid.

Common Reagents and Conditions

Alkylation: Sodium ethoxide or sodium hydride as bases.

Hydrolysis: Aqueous acid or base.

Decarboxylation: Heat and sometimes a catalyst.

Major Products

Alkylation: Substituted diethyl cyclopentenylmalonates.

Hydrolysis: Cyclopentenylmalonic acid.

Decarboxylation: Cyclopentenylacetic acid.

Scientific Research Applications

2-(1-cyclopentenyl)propanedioic acid diethyl ester is used in various scientific research applications:

Organic Synthesis: As a building block for the synthesis of complex organic molecules.

Pharmaceuticals: In the development of drugs and active pharmaceutical ingredients.

Materials Science: As a precursor for the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of diethyl cyclopentenylmalonate involves its reactivity at the methylene group between the ester functionalities. This reactivity is due to the electron-withdrawing effects of the ester groups, which make the methylene hydrogen atoms more acidic. This allows for various nucleophilic substitutions and other reactions to occur at this position .

Comparison with Similar Compounds

Similar Compounds

Diethyl malonate: A simpler ester without the cyclopentene ring.

Dimethyl malonate: Similar structure but with methyl esters instead of ethyl.

Cyclopentylmalonic acid: Lacks the ester groups and is more acidic.

Uniqueness

2-(1-cyclopentenyl)propanedioic acid diethyl ester is unique due to its fused cyclopentene ring, which imparts different reactivity and properties compared to simpler malonates. This makes it valuable in the synthesis of compounds with specific ring structures and functionalities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.